molecular formula C12H16O3 B1367585 2-Benzyl-3-hydroxypropyl acetate CAS No. 90107-01-0

2-Benzyl-3-hydroxypropyl acetate

Cat. No.: B1367585
CAS No.: 90107-01-0
M. Wt: 208.25 g/mol
InChI Key: CBYFARAUSMBSDY-UHFFFAOYSA-N
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Description

2-Benzyl-3-hydroxypropyl acetate is an organic compound with the molecular formula C12H16O3. It is characterized by the presence of a benzyl group attached to a hydroxypropyl acetate moiety. This compound is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

2-Benzyl-3-hydroxypropyl acetate is utilized in several scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into its potential therapeutic effects and its role as a prodrug for active pharmaceutical ingredients.

    Industry: It is employed in the production of fragrances and flavoring agents due to its pleasant aroma.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Benzyl-3-hydroxypropyl acetate can be synthesized through several methods. One common approach involves the esterification of 2-benzyl-3-hydroxypropyl alcohol with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-3-hydroxypropyl acetate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed

    Oxidation: 2-Benzyl-3-oxopropyl acetate.

    Reduction: 2-Benzyl-3-hydroxypropyl alcohol.

    Substitution: Various substituted benzyl derivatives depending on the electrophile used.

Comparison with Similar Compounds

Similar Compounds

    2-Benzyl-3-hydroxypropyl alcohol: Similar structure but lacks the acetate group.

    2-Benzyl-3-oxopropyl acetate: An oxidized form of the compound.

    Benzyl acetate: Contains a benzyl group attached to an acetate moiety but lacks the hydroxypropyl group.

Uniqueness

2-Benzyl-3-hydroxypropyl acetate is unique due to the presence of both a benzyl group and a hydroxypropyl acetate moiety, which imparts distinct chemical and physical properties. Its versatility in undergoing various chemical reactions and its applications in multiple research fields highlight its significance.

Properties

IUPAC Name

(2-benzyl-3-hydroxypropyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-10(14)15-9-12(8-13)7-11-5-3-2-4-6-11/h2-6,12-13H,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBYFARAUSMBSDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(CC1=CC=CC=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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